2-chloro-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide
Description
2-Chloro-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide is a Schiff base derivative synthesized via the condensation of 2-chlorobenzohydrazide with 5-nitrothiophene-2-carbaldehyde. Its structure features a benzohydrazide core linked to a 5-nitrothiophen-2-yl substituent through an E-configured imine (C=N) bond. The nitro group on the thiophene ring introduces strong electron-withdrawing effects, influencing electronic properties and intermolecular interactions.
Properties
IUPAC Name |
2-chloro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3S/c13-10-4-2-1-3-9(10)12(17)15-14-7-8-5-6-11(20-8)16(18)19/h1-7H,(H,15,17)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSXGYZOVUQOON-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 2-chlorobenzohydrazide and 5-nitrothiophene-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of amino-substituted derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzohydrazide Derivatives
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups : The nitro group in the target compound likely enhances acidity and polarizability compared to bromo () or methoxy () substituents.
- Hydrogen Bonding : Hydroxy and methoxy groups () facilitate stronger intermolecular H-bonding than nitro or thiophene groups, affecting solubility and crystal packing .
Stereoelectronic Properties :
- Dihedral Angles : Smaller angles (e.g., 13.74° in ) indicate greater planarity and conjugation, whereas larger angles (e.g., 77.1° in ) suggest steric hindrance from bulky substituents.
- C=N Configuration : All analogs adopt the E-configuration, stabilizing the Schiff base structure .
Biological Relevance :
- Antibacterial activity in correlates with bromo/chloro substituents, suggesting halogenation enhances bioactivity. The nitro group in the target compound may offer similar or improved efficacy, though experimental validation is needed .
Methodological Consistency in Structural Analysis
- Crystallography : SHELXL () and ORTEP () are standard tools for refining and visualizing crystal structures, ensuring reliability in reported dihedral angles and H-bond networks .
- Synthetic Protocols: Most analogs are synthesized via ethanol/methanol reflux, with purity confirmed by TLC and spectroscopic methods ().
Biological Activity
2-Chloro-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, particularly focusing on its anti-tubercular properties and other pharmacological effects.
Chemical Structure and Synthesis
The compound features a benzohydrazide backbone with a 5-nitrothiophen-2-yl substituent. The synthesis typically involves the condensation reaction between 2-chlorobenzohydrazide and 5-nitrothiophen-2-aldehyde, yielding the target compound in moderate to high yields. The structure can be confirmed using various spectroscopic techniques, including NMR and IR spectroscopy.
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular activity of various benzohydrazide derivatives, including those with thiophene moieties. For instance, compounds similar to this compound have shown significant activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) comparable to established drugs like ethambutol and isoniazid.
Table 1: Anti-Tubercular Activity of Related Compounds
| Compound Name | MIC (µM) | Comparison Drug (Ethambutol) | MIC (µM) |
|---|---|---|---|
| This compound | TBD | Ethambutol | 15.3 |
| 5-Nitrothienyl Derivative A | 10.8 | Isoniazid | 0.46 |
| 5-Nitrothienyl Derivative B | 8.5 | - | - |
Other Biological Activities
The compound has also been investigated for its potential in treating various conditions beyond tuberculosis:
- Anti-Cancer Activity : Benzohydrazides are known for their anti-cancer properties, particularly against prostate cancer cells.
- Anti-inflammatory Effects : Some derivatives exhibit significant anti-inflammatory activity, contributing to their therapeutic potential.
- Antimicrobial Properties : The presence of nitro groups in thiophene derivatives enhances their antimicrobial efficacy.
Case Studies
- Study on Anti-Tubercular Efficacy : A recent study assessed the efficacy of several benzohydrazide derivatives against M. tuberculosis. The results indicated that compounds with nitro-substituents demonstrated enhanced activity, supporting the hypothesis that electron-withdrawing groups improve biological potency.
- Evaluation of Cytotoxicity : Another study evaluated the cytotoxic effects of these compounds on human cancer cell lines. The findings revealed that certain derivatives induced apoptosis in cancer cells while exhibiting low toxicity towards normal cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its molecular structure:
- Electron-Withdrawing Groups : The presence of a nitro group enhances electron deficiency, improving interactions with biological targets.
- Hydrophobic Interactions : The thiophene ring contributes to hydrophobic interactions, facilitating membrane permeability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
